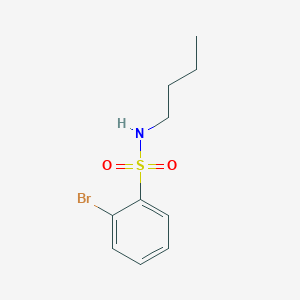

2-bromo-N-butylbenzenesulfonamide

Description

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly linked to a benzene (B151609) ring. drugbank.com This structural motif is a cornerstone in medicinal chemistry and has been integral to the development of numerous therapeutic agents. drugbank.com The parent compound, benzenesulfonamide (B165840), and its derivatives are recognized for a wide array of biological activities and serve as key intermediates in the synthesis of dyes, photochemicals, and pharmaceuticals. drugbank.com

The N-substituted derivative, N-butylbenzenesulfonamide, the non-brominated analog of the title compound, is known for its use as a plasticizer in the production of polyamides and has been identified as a metabolite in certain plants and microorganisms. nih.govchemicalbook.com It is classified as a neurotoxin, a property that underscores how substitutions on the benzenesulfonamide scaffold can impart significant biological effects. nih.gov The study of 2-bromo-N-butylbenzenesulfonamide builds upon this chemical foundation, investigating how the addition of a bromine atom alters the physical, chemical, and potentially biological properties of the N-butylbenzenesulfonamide structure.

The introduction of a halogen atom, such as bromine, onto an aromatic sulfonamide scaffold is a critical strategy in organic synthesis for several reasons. Halogenation can profoundly modify a molecule's electronic properties, lipophilicity, and metabolic stability, which is of particular importance in drug design.

The position of the halogen is also crucial. An ortho-bromine atom, as seen in this compound, serves as a versatile synthetic handle. It can act as an ortho-directing group, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions. nih.gov Furthermore, the carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. This synthetic utility makes ortho-halogenated sulfonamides valuable building blocks for creating libraries of compounds for screening in drug discovery and materials science.

The current body of published research focusing specifically on this compound indicates its primary role as a characterized chemical intermediate rather than an end-product with extensive application studies. Its synthesis and characterization have been documented in the scientific literature, confirming its identity as a stable, accessible compound for further research. acs.org

A key piece of research data is its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural confirmation. acs.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR (400 MHz, CD₃OD) | 8.22–7.92 (m, 1H) | Aromatic Protons |

| 7.96–7.72 (m, 1H) | ||

| 7.57–7.51 (m, 1H) | ||

| 7.48 (td, J = 7.6, 1.9 Hz, 1H) | ||

| 2.90 (t, J = 7.0 Hz, 2H), 1.48–1.36 (m, 2H), 1.35–1.25 (m, 2H), 0.83 (t, J = 7.3 Hz, 3H) | N-butyl Group Protons | |

| ¹³C NMR (100 MHz, CD₃OD) | 141.2, 136.5, 134.7, 132.3, 128.9, 120.9 | Aromatic Carbons |

| 43.7 | N-butyl Group Carbons | |

| 32.8 | ||

| 20.7 | ||

| 13.9 |

The availability of this compound from various chemical suppliers suggests its use as a building block in synthetic chemistry research and development. bldpharm.comchemicalbook.com Emerging directions for investigation would likely leverage the reactivity of the ortho-bromo substituent. Future research could involve using this compound as a precursor for:

Palladium-catalyzed cross-coupling reactions to synthesize novel biaryl compounds or introduce other functional groups.

Metalation followed by electrophilic quench , using the bromine to direct lithiation to the adjacent position.

Synthesis of heterocyclic compounds by intramolecular cyclization reactions involving the sulfonamide and a group introduced via the bromo-substituent.

These potential pathways position this compound as a valuable starting material for accessing novel chemical matter with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEAABCLHZKAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429158 | |

| Record name | 2-bromo-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-17-9 | |

| Record name | 2-Bromo-N-butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Butylbenzenesulfonamide and Analogous Derivatives

Classical and Contemporary Approaches to Sulfonamide Formation

The formation of the sulfonamide bond (S-N) is central to synthesizing the target compound and its analogs. This can be achieved through direct condensation reactions or through more complex catalytic cycles that form the aryl-nitrogen bond.

The most conventional and widely practiced method for creating sulfonamides is the reaction between a sulfonyl halide, typically a sulfonyl chloride, and a primary or secondary amine. thieme-connect.com This approach is valued for its simplicity and the general availability of the starting materials.

The direct synthesis of 2-bromo-N-butylbenzenesulfonamide is achieved through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and n-butylamine. In this reaction, the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct. A similar procedure has been documented for the synthesis of the related compound, 2-bromo-N-(tert-butyl)benzenesulfonamide, where tert-butylamine (B42293) was reacted with 2-bromobenzenesulfonyl chloride in chloroform (B151607) at room temperature. prepchem.com

Reaction Scheme:

2-Bromobenzenesulfonyl Chloride + n-Butylamine → this compound + Hydrochloric Acid

Typical Reaction Parameters for Sulfonamide Formation

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 2-Bromobenzenesulfonyl Chloride, n-Butylamine | prepchem.com |

| Solvent | Chloroform or other inert solvents (e.g., Dichloromethane) | prepchem.com |

| Temperature | Room Temperature | prepchem.com |

| Base | Excess n-butylamine or a tertiary amine (e.g., Triethylamine) | thieme-connect.com |

| Reaction Time | Typically several hours (e.g., 12 hours) | prepchem.com |

While the direct reaction is effective, various catalysts can enhance its efficiency, particularly with less reactive or sterically hindered amines. Lewis acids and other catalysts have been shown to promote the sulfonylation of amines. For instance, indium has been reported as an efficient catalyst for the synthesis of a wide range of sulfonamides from sulfonyl chlorides and amines, including those that are less nucleophilic. organic-chemistry.org Another catalytic system involves Ca(NTf₂)₂, which catalyzes the reaction between sulfonyl fluorides and silyl (B83357) amines to yield sulfonamides. organic-chemistry.org More recently, tin(II) chloride (SnCl₂) has been utilized as a catalyst for amidation reactions under mild conditions, generating acid chloride intermediates in situ which then react with amines. organic-chemistry.org These catalytic methods often provide higher yields and broader substrate compatibility compared to the uncatalyzed reaction. organic-chemistry.org

Examples of Catalysts for Sulfonamide Synthesis

| Catalyst | Substrates | Key Advantage | Reference |

|---|---|---|---|

| Indium | Sulfonyl chlorides and various amines | Effective for less nucleophilic and hindered anilines | organic-chemistry.org |

| Ca(NTf₂)₂ | Sulfonyl fluorides and silyl amines | Utilizes sulfur fluoride (B91410) exchange | organic-chemistry.org |

| Tin(II) Chloride (SnCl₂) | tert-Butyl esters (to generate acid chlorides) and amines | Mild conditions, one-pot synthesis | organic-chemistry.org |

An alternative to the classical approach is the formation of the C(aryl)-N bond via transition metal-catalyzed cross-coupling. This strategy is particularly useful for synthesizing N-aryl sulfonamides from an aryl halide and a sulfonamide.

Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, has been extensively studied for coupling aryl halides or pseudohalides with primary sulfonamides. thieme-connect.com These reactions typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand. thieme-connect.com The methodology allows for the convergent synthesis of sulfonamide analogs by varying both the aryl and sulfonyl components. mit.edu Research has demonstrated the successful coupling of aryl chlorides with sulfonamides under microwave irradiation, significantly reducing reaction times. nih.gov Furthermore, palladium catalysts have been developed for the chlorosulfonylation of arylboronic acids, which can then be converted in situ to the desired sulfonamides, showcasing significant functional group tolerance under mild conditions. mit.edunih.gov A recent development involves the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. nih.govacs.org

Key Features of Palladium-Catalyzed N-Arylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(dba)₂, Pd₂(dba)₃) | thieme-connect.comnih.gov |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) | thieme-connect.comnih.gov |

| Aryl Source | Aryl halides (chlorides, bromides, iodides), arylboronic acids | nih.govnih.gov |

| Conditions | Often requires elevated temperatures or microwave irradiation | nih.gov |

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Evans-Lam (CEL) coupling, represent a more economical alternative to palladium-based systems. thieme-connect.com These methods have been successfully applied to the coupling of sulfonamides with aryl halides and arylboronic acids. colab.wsrsc.org Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand such as N,N'-dimethylcyclohexane or N,N'-dimethylethylenediamine (DMEDA). tandfonline.comthieme-connect.com Recent advancements have focused on developing ligand-free systems, for example, using CuI in water under aerobic conditions, which enhances the sustainability of the process. thieme-connect.comtandfonline.com These protocols have demonstrated broad substrate scope, including the coupling of various primary and secondary sulfonamides with a range of (hetero)aryl bromides and chlorides under relatively mild conditions. colab.wsnih.gov

Comparison of Copper-Catalyzed N-Arylation Protocols

| Protocol | Aryl Source | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Ullmann-Goldberg Reaction | Aryl Halides | CuI / Ligand (e.g., DMEDA) | One-pot synthesis possible; avoids genotoxic sulfonyl chlorides. | thieme-connect.com |

| Chan-Evans-Lam (CEL) Coupling | Arylboronic Acids | Cu(OAc)₂ / Base | Chemoselective N-arylation possible; mild, open-flask conditions. | rsc.org |

| Ligand-Free Coupling | Aryl Bromides | CuI | Economical and practical; moderate to excellent yields. | tandfonline.com |

| Room Temperature Coupling | Aryl Bromides | Copper Salts / Oxalamides | Operates under mild conditions, including room temperature. | colab.ws |

Transition Metal-Catalyzed Cross-Coupling Strategies for C(aryl)-N Bond Formation

Nickel-Catalyzed Reactions Involving Sulfonamides

The use of nickel, an earth-abundant metal, presents a cost-effective alternative to precious metals like palladium in cross-coupling reactions. nih.gov Nickel-catalyzed methods have been successfully developed for the C-N cross-coupling of sulfonamides with (hetero)aryl chlorides. nih.gov These reactions are made possible by air-stable (L)NiCl(o-tol) pre-catalysts, which facilitate transformations previously only achievable with palladium catalysis. nih.gov The scope of these reactions is broad, accommodating various (pseudo)halide electrophiles, including chlorides, bromides, iodides, and others. nih.gov

Intense research has focused on developing nickel-catalyzed cross-coupling reactions for challenging electrophiles like amine derivatives. nih.gov While the cross-coupling of alkyl amine derivatives has been a significant challenge, progress has been made. nih.gov For instance, the first nickel-catalyzed Kumada cross-coupling reaction of simple benzylic sulfonamides has been reported, demonstrating the potential of nickel to activate C-N bonds, which was previously facilitated by incorporating them into strained rings or converting them to ammonium (B1175870) salts. nih.gov Furthermore, nickel catalysis has been employed for the direct alkylation of C-H bonds in benzamides using unactivated alkyl halides, guided by a bidentate directing group. nih.gov This highlights the versatility of nickel catalysts in forming C-C bonds adjacent to a directing amide group, a strategy that could be conceptually extended to sulfonamide-containing scaffolds.

Table 1: Examples of Nickel-Catalyzed Reactions for C-N Bond Formation

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| (L)NiCl(o-tol) pre-catalysts | Sulfonamides + (Hetero)aryl chlorides | N-Aryl Sulfonamides | Effective for abundant aryl chlorides; avoids palladium. nih.gov |

| Ni(cod)(DQ) | N-arylsulfonamides + Aryl bromides | N,N-Diarylsulfonamides | Ligand-free process; compatible with diverse aryl bromides. organic-chemistry.org |

| NiBr₂·(THF)₂/Bpy | N-(2-pyridyl)indoles + Alkyl halides | 2-Alkylated Indoles | Milder conditions (60 °C); uses a strong base (LiHMDS). mdpi.com |

| Ni(II)–N^N^O pincer complexes | Amines + Alcohols | N-Alkylated Amines | Sustainable "borrowing hydrogen" methodology; water is the only byproduct. acs.org |

Green and Sustainable Synthetic Routes

In response to the growing need for environmentally responsible chemical manufacturing, several green synthetic routes for sulfonamides have been developed. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. rsc.org A three-component palladium-catalyzed aminosulfonylation has been developed using mechanochemical ball milling. rsc.orgrsc.org This method couples primary or secondary amines with aryl bromides or aromatic carboxylic acids and a solid SO₂ source, such as potassium metabisulfite (B1197395) (K₂S₂O₅). rsc.orgrsc.org The strategy demonstrates a broad tolerance for various functional groups and has been successfully scaled up to gram-scale production. rsc.orgrsc.org This approach provides a direct and sustainable shortcut to a wide array of sulfonamides. rsc.org

Oxidative coupling represents another green strategy, enabling the direct formation of the sulfonamide S-N bond from readily available precursors. An environmentally benign electrochemical method has been reported for the oxidative coupling of thiols and amines. acs.orgnih.gov This transformation is driven entirely by electricity, requiring no sacrificial chemical oxidants or catalysts, and generates hydrogen as the only byproduct. acs.orgnih.gov The reaction proceeds under mild conditions with a broad substrate scope. nih.gov

The mechanism involves the initial anodic oxidation of the thiol to a disulfide. acs.orgtue.nl Concurrently, the amine is oxidized to an aminium radical intermediate, which then reacts with the disulfide to form a sulfenamide. acs.orgrsc.org Subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. acs.orgrsc.org This method exemplifies a highly efficient and clean process for constructing the sulfonamide functional group. rsc.org

Regioselective Bromination Strategies for Aryl Sulfonamide Precursors

The synthesis of this compound requires the specific introduction of a bromine atom at the ortho position relative to the sulfonamide group. This can be achieved either by direct halogenation of a pre-formed sulfonamide or by constructing the sulfonamide from an already brominated aromatic intermediate.

Direct Electrophilic Aromatic Halogenation

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogen atoms onto an aromatic ring. libretexts.orgwikipedia.org The reaction typically involves attacking the aromatic ring with an electrophilic halogen species, often activated by a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule (e.g., Br₂), making it more electrophilic. libretexts.org

However, the regiochemical outcome is dictated by the directing effect of the substituents already present on the ring. The benzenesulfonamide (B165840) group (-SO₂NHR) is a deactivating and meta-directing group. This means that direct electrophilic bromination of N-butylbenzenesulfonamide would predominantly yield the meta-brominated isomer, not the desired ortho-isomer. Achieving ortho-selectivity through this direct route is challenging and would likely result in low yields and a mixture of products requiring difficult separation. researchgate.net

Synthesis via Brominated Aromatic Intermediates

A more controlled and regioselective approach involves starting with an aromatic compound where the bromine atom is already in the desired ortho position. The most common and practical synthesis of this compound begins with 2-bromobenzenesulfonyl chloride. prepchem.com This intermediate possesses the required ortho-bromo substitution pattern.

The final step is the formation of the sulfonamide bond via the reaction of 2-bromobenzenesulfonyl chloride with n-butylamine. prepchem.comnih.gov This is a standard nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable N-S bond. This method provides unambiguous control over the regiochemistry, leading directly to the target compound, this compound. A well-documented analogous procedure involves the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine to yield 2-bromo-N-(tert-butyl)benzenesulfonamide with high efficiency. prepchem.com

Table 2: Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide (Analogous to N-butyl derivative)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Ref |

|---|---|---|---|---|---|

| 2-Bromobenzenesulfonyl chloride | tert-Butylamine | Chloroform | 12 hours | 84% | prepchem.com |

Chemical Transformations and Mechanistic Investigations of 2 Bromo N Butylbenzenesulfonamide

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a focal point for numerous transformations, including nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent N-butylsulfonamide group significantly influences the reactivity of the aryl bromide.

Pathways for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. organic-chemistry.orgacs.org In the case of 2-bromo-N-butylbenzenesulfonamide, the sulfonamide group acts as a moderate electron-withdrawing substituent, rendering the aromatic ring susceptible to attack by strong nucleophiles.

The reaction typically proceeds via a two-step addition-elimination mechanism. frontiersin.org In the first step, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. frontiersin.org The negative charge of this intermediate is delocalized across the aromatic ring and is stabilized by the ortho-sulfonamide group. The presence of strong electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. acs.org In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, and amines. The reaction conditions often require elevated temperatures and a strong base to facilitate the nucleophilic attack. The rate of reaction is influenced by the strength of the nucleophile and the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex.

Utility in Carbon-Carbon Bond-Forming Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. The aryl bromide moiety of this compound makes it an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org The this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or aryl-alkene structures, respectively. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. semanticscholar.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. ias.ac.inwikipedia.org this compound can react with a variety of alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base. ias.ac.in The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netgoogle.com This transformation is valuable for the synthesis of aryl-substituted alkynes. The catalytic cycle involves two interconnected cycles for palladium and copper. liverpool.ac.uk The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate that participates in the transmetalation step. researchgate.net

Table 1: Overview of C-C Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl sulfonamide |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-substituted alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-substituted alkyne |

Engagement in Carbon-Heteroatom Bond-Forming Reactions (e.g., C-N, C-O)

Beyond C-C bond formation, the aryl bromide of this compound is a versatile precursor for creating carbon-heteroatom bonds, which are prevalent in pharmaceuticals and other biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines, as well as amides and sulfonamides. scholaris.cansf.gov This reaction allows for the synthesis of N-aryl sulfonamides, which are important structural motifs. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. scholaris.ca The choice of phosphine (B1218219) ligand is critical for the efficiency and scope of the reaction. nsf.gov

Ullmann Condensation: This classic copper-catalyzed reaction is used to form C-O, C-N, and C-S bonds. mdpi.comresearchgate.net The Ullmann condensation can be used to couple this compound with alcohols or phenols to form aryl ethers (C-O coupling) or with amines to form N-aryl products (C-N coupling, also known as the Goldberg reaction). mdpi.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures, but modern variations with specialized ligands can proceed under milder conditions. strath.ac.uk

Table 2: Key C-Heteroatom Bond-Forming Reactions

| Reaction | Nucleophile | Catalyst System | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N |

| Ullmann Condensation (Ether Synthesis) | Alcohol/Phenol (R-OH) | Cu catalyst, Base | C-O |

| Ullmann Condensation (Goldberg Reaction) | Amine/Amide | Cu catalyst, Base | C-N |

Transformations Involving the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) also offers opportunities for chemical modification, primarily at the nitrogen atom, but also involving the sulfur center.

N-Alkylation and N-Arylation Reactions

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation: The deprotonated sulfonamide can undergo reaction with alkyl halides or other alkylating agents to introduce an alkyl group onto the nitrogen atom. nih.gov This reaction is typically carried out in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.govscilit.com

N-Arylation: The formation of a second N-aryl bond on the sulfonamide nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. nih.goviupac.org Similar to the Buchwald-Hartwig amination, these reactions expand the molecular complexity around the sulfonamide core. A transition-metal-free approach using o-silylaryl triflates has also been developed for the N-arylation of sulfonamides under mild conditions. iupac.org

Table 3: Conditions for N-Alkylation and N-Arylation of Sulfonamides

| Transformation | Reagent | Base | Solvent | Catalyst |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile | None |

| N-Arylation | Aryl Halide (Ar-X) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | CuI or Pd complex |

Derivatization at the Sulfur Atom

Transformations directly at the sulfur atom of an N-alkylbenzenesulfonamide are less common than reactions at the aryl ring or the nitrogen atom, as the sulfur is in a high oxidation state (+6) and sterically hindered. However, reactions involving the cleavage of the sulfur-nitrogen or sulfur-carbon bond are well-documented and represent a form of derivatization.

Reductive Cleavage of the S-N Bond: The sulfonamide bond is generally robust, which is why it is often used as a protecting group for amines. However, under specific reductive conditions, the S-N bond can be cleaved to release the free amine and a sulfinic acid derivative. chemrxiv.org Reagents such as samarium(II) iodide, or photochemical methods using neutral organic electron donors have been developed for this purpose. nih.govchemrxiv.org This transformation is particularly useful in multi-step synthesis where the sulfonamide serves as a temporary functional group.

Conversion to Sulfonyl Chlorides: While typically sulfonamides are synthesized from sulfonyl chlorides, recent methodologies have explored the reverse transformation. nih.gov Primary sulfonamides can be converted into highly reactive sulfonyl chlorides using activating agents like pyrylium salts. These newly formed sulfonyl chlorides can then be reacted with a variety of nucleophiles (e.g., amines, alcohols, organometallic reagents) to create diverse sulfonamide, sulfonate, or sulfone derivatives. Although this has been primarily demonstrated for primary sulfonamides, it points to potential, albeit challenging, pathways for derivatization at the sulfur center of secondary sulfonamides like this compound.

Nucleophilic Substitution at Sulfur: Direct nucleophilic substitution at the tetracoordinate sulfur center of a sulfonamide is a difficult reaction. The analogous reaction with sulfonyl chlorides is facile because chloride is an excellent leaving group. wikipedia.org For an N-alkyl sulfonamide, the leaving group would be a butylamide anion, which is a very poor leaving group, making this pathway energetically unfavorable under normal conditions.

Mechanistic Studies of Reactions Involving this compound and Related Analogs

The chemical behavior of this compound and its analogs is dictated by the interplay of the benzenesulfonyl moiety, the bromine substituent, and the N-butyl group. Mechanistic investigations into the reactions of this class of compounds are crucial for understanding and optimizing their synthetic transformations. These studies often focus on elucidating the precise pathways of bond formation and cleavage, as well as the roles of various catalysts and reagents in directing the reaction toward desired products with high efficiency and selectivity.

Elucidation of Reaction Pathways (e.g., Radical, Concerted, Ionic)

The transformation of this compound can proceed through several distinct mechanistic pathways, including radical, concerted, and ionic routes. The operative mechanism is highly dependent on the reaction conditions, the nature of the reactants, and the presence of catalysts or initiators.

Ionic Pathways: In many transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the mechanism is predominantly ionic in nature. This pathway typically involves a series of steps within a catalytic cycle. For a hypothetical C-N cross-coupling reaction involving this compound and an amine, the generally accepted mechanism proceeds as follows:

Oxidative Addition: A low-valent transition metal catalyst, commonly palladium(0), undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II)).

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the metal center of the complex. Subsequent deprotonation by a base generates a more nucleophilic amido species.

Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond and the regeneration of the low-valent metal catalyst. This occurs through reductive elimination from the metal complex, yielding the N-aryl sulfonamide product.

Kinetic studies and the isolation of reaction intermediates in analogous systems provide strong evidence for this stepwise, ionic mechanism in many palladium-catalyzed aminations nih.govnih.gov.

Radical Pathways: Under certain conditions, particularly with the use of specific initiators or photoredox catalysis, reactions involving sulfonamides can proceed through radical intermediates. For instance, nitrogen-centered radicals can be generated from sulfonamides and participate in C-N bond formation. A novel strategy has been reported where super-electron-donor (SED) 2-azaallyl anions induce a single-electron transfer (SET) with sulfonamides to form aminyl radicals nih.gov. While not specific to this compound, this demonstrates the feasibility of radical pathways for C-N coupling of sulfonamides.

In the context of this compound, a radical mechanism could be initiated by homolytic cleavage of the C-Br bond, potentially induced by light or a radical initiator. The resulting aryl radical could then react with a suitable coupling partner. Experimental evidence, such as radical clock experiments and electron paramagnetic resonance (EPR) studies, would be necessary to definitively confirm such a pathway nih.gov.

Concerted Pathways: Concerted mechanisms, where bond breaking and bond formation occur simultaneously in a single transition state, are less commonly proposed for the types of cross-coupling reactions that this compound typically undergoes. However, certain pericyclic reactions or specific organometallic transformations could potentially involve concerted steps. For the major cross-coupling reactions of this compound, a stepwise ionic or radical mechanism is generally more accepted based on available literature for similar substrates.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is paramount in controlling the outcome of reactions involving this compound. They influence not only the reaction rate but also the selectivity, determining which bonds are formed and in what orientation.

Catalysts: Transition metal catalysts, particularly those based on palladium, copper, and nickel, are central to many transformations of aryl halides like this compound.

Copper Catalysts: Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant method for C-N and C-O bond formation. Modern modifications often utilize ligands to improve catalyst solubility and activity, allowing for lower reaction temperatures and catalyst loadings. In copper-catalyzed aminations, the active species is generally a copper(I) complex that mediates the nucleophilic substitution of the aryl halide nie.edu.sg. The mechanism can be complex and may involve radical or ionic intermediates depending on the specific system.

Nickel Catalysts: Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions. Nickel-catalyzed aminations can proceed through various oxidation states of nickel, and electrochemical methods have been developed to facilitate the generation of the active low-valent nickel species and promote the C-N bond-forming reductive elimination nih.gov.

Reagents: The other reagents present in the reaction mixture also play critical roles.

Bases: In reactions like the Buchwald-Hartwig amination, a base is required to deprotonate the amine nucleophile, increasing its reactivity. The choice of base (e.g., sodium tert-butoxide, potassium carbonate) can affect the reaction rate and substrate compatibility.

Ligands: The ligands coordinated to the metal center are often the key to high catalyst activity and selectivity. Bulky, electron-rich phosphine ligands are commonly used in palladium-catalyzed aminations to promote the desired reaction steps. The ligand can influence which nucleophile attacks and can prevent undesired side reactions.

Additives: In some cases, additives can be used to enhance the reaction. For example, in certain copper-catalyzed cross-coupling reactions, the addition of specific salts can control the site selectivity of the reaction with ambident nucleophiles nih.gov.

Table of Research Findings on Mechanistic Studies of Related Sulfonamide Reactions

| Reaction Type | Catalyst System | Key Mechanistic Features | Reaction Pathway | Reference |

| C-N Cross-Coupling | Palladium with Phosphine Ligands | Oxidative addition, reductive elimination | Ionic | nih.govnih.gov |

| C-N Coupling | Super-electron-donor (SED) | Single-electron transfer (SET) to form aminyl radical | Radical | nih.gov |

| Amination | Nickel with Bipyridine Ligand | Electrochemically generated low-valent Ni, potential high-valent Ni intermediate | Ionic/Redox | nih.gov |

| C-N Cross-Coupling | Copper(I) with Diamine Ligands | Formation of Cu(I) amidate complex | Ionic | nie.edu.sg |

| S(O)2-N Coupling | Copper and Visible Light | Generation of triplet nitrene and sulfonyl radicals | Radical | nih.gov |

Derivatization and Structural Modification Strategies for Enhanced Functionality

Synthesis of N-Substituted Benzenesulfonamide (B165840) Analogs with Varying Alkyl Chains

A primary strategy for modifying the parent compound involves the synthesis of analogs with different N-alkyl substituents. This is typically achieved not by modifying 2-bromo-N-butylbenzenesulfonamide itself, but by synthesizing a library of related compounds from a common precursor, 2-bromobenzenesulfonamide (B1273658). ontosight.ai

Standard alkylation methods involve the reaction of 2-bromobenzenesulfonamide with various alkyl halides in the presence of a base. nih.gov A procedure analogous to this involves dissolving the parent sulfonamide in a solvent like dimethylformamide (DMF), adding a base such as lithium hydride (LiH), and then introducing the desired alkyl bromide to yield the N-alkylated product. nih.gov This approach allows for the introduction of a wide variety of linear, branched, and functionalized alkyl chains.

More recently, advanced catalytic methods have been developed that offer high efficiency and broad substrate scope. One such method is the manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" process. acs.org This reaction, which proceeds with a bench-stable Mn(I) PNP pincer catalyst, efficiently facilitates the mono-N-alkylation of a diverse array of aryl and alkyl sulfonamides. acs.org Notably, substrates containing a bromo substituent, such as 4-bromobenzenesulfonamide, are well-tolerated, demonstrating the applicability of this method for synthesizing derivatives of 2-bromobenzenesulfonamide. acs.org Ruthenium-based catalysts have also proven effective for the N-alkylation of sulfonamides and their derivatives. organic-chemistry.orgnih.gov

| Precursor | Alkylating Agent | Catalyst/Conditions | Resulting N-Substituent | Reference |

|---|---|---|---|---|

| 5-bromothiophene-2-sulfonamide | Propyl bromide | LiH, DMF | -CH2CH2CH3 | nih.gov |

| 4-bromobenzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | -CH2Ph | acs.org |

| p-Toluenesulfonamide | Various primary alcohols | Mn(I) PNP pincer complex | Various alkyl groups | acs.org |

| Aminobenzenesulfonamides | Various alcohols | [(p-Cymene)Ru(2,2'-bpyO)(H2O)] | Various alkyl groups | nih.gov |

Functionalization of the Brominated Aromatic Ring for Diverse Substituents

The phenyl ring of this compound is another key site for modification. The bromine atom itself can be replaced, or additional substituents can be introduced onto the ring.

The introduction of additional halogen atoms onto the aromatic ring can significantly influence the molecule's electronic properties and its ability to form halogen bonds, which are important non-covalent interactions in medicinal chemistry. nih.gov Further halogenation of the this compound ring would be directed by the existing substituents. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the bromination of aromatic rings, particularly those activated for electrophilic substitution. researchgate.netmasterorganicchemistry.com In a study focused on creating cyclic sulfonamides, N-bromosuccinimide was successfully used to brominate a related scaffold. researchgate.net The introduction of a second bromine atom has been used as a strategy to probe or enhance interactions with biological targets. nih.gov

| Substrate | Reagent | Potential Product Feature | Rationale/Application | Reference |

|---|---|---|---|---|

| Aryl Sulfonamide Derivative | N-Bromosuccinimide (NBS) | Additional bromine on the aromatic ring | Synthesis of poly-halogenated structures | researchgate.net |

| Phenyl-containing ligand | Synthetic route for di-bromo substitution | Two bromine atoms on the phenyl ring | Enhance or probe halogen bonding interactions | nih.gov |

The bromine atom on the aromatic ring serves as a versatile synthetic handle for introducing a wide array of other functional groups, most notably through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst.

This strategy has been successfully applied to a related 5-bromo-N-propylthiophene-2-sulfonamide system to create a library of compounds. nih.gov In this work, the bromo-sulfonamide was reacted with various aryl boronic acids using a palladium catalyst (Pd(PPh₃)₄) and a base (potassium phosphate) in a dioxane/water solvent system. nih.gov This reaction effectively replaced the bromine atom with different substituted aryl groups, yielding biaryl sulfonamide structures with good yields. nih.gov This methodology is directly transferable to this compound to generate a diverse set of derivatives where the bromine is replaced by phenyl, substituted phenyl, or other aromatic moieties.

| Bromo-Sulfonamide Substrate | Coupling Partner (Aryl Boronic Acid) | Reaction Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C | 5-phenyl-N-propylthiophene-2-sulfonamide | nih.gov |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C | 5-(4-methoxyphenyl)-N-propylthiophene-2-sulfonamide | nih.gov |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Fluorophenylboronic acid | Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C | 5-(4-fluorophenyl)-N-propylthiophene-2-sulfonamide | nih.gov |

Design and Synthesis of Bridged or Cyclic Sulfonamide Structures

A more profound structural modification involves the creation of bridged or cyclic sulfonamide architectures. Such constrained structures are of high interest as they can lock the molecule into specific conformations, which is often desirable for optimizing interactions with biological targets. researchgate.netnih.gov

One innovative approach is the electrosynthesis of bridged or fused sulfonamides through radical cascade reactions. nih.govgoettingen-research-online.dersc.org This method involves the electrooxidative cyclization of substrates like 1,6-enynes tethered to a sulfonamide. goettingen-research-online.de The process is initiated by the generation of a sulfonyl radical, which adds to the alkyne, triggering a series of intramolecular cyclizations to form complex bridged ring systems, including challenging medium-sized (8- to 11-membered) rings. nih.govresearchgate.net This strategy allows for the concise synthesis of sulfonamides with novel bridged or fused ring systems under mild, metal-free conditions. goettingen-research-online.dersc.org

Another strategy focuses on creating N-bridgehead heterocyclic structures. researchgate.net These can be synthesized through routes that may involve intramolecular cyclization, potentially leveraging the existing functionalities of the starting sulfonamide. The synthesis of such N-bridgehead sulfonamide scaffolds can provide access to novel core structures for biological evaluation. researchgate.net Furthermore, transition-metal catalysis can be envisioned for intramolecular cyclization. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with other molecules has been reported, where the catalyst is believed to activate the C-Br bond via oxidative addition, initiating the cyclization cascade. mdpi.com A similar strategy could potentially be adapted for this compound to synthesize novel isoindolinone-like sulfonamide analogs.

| Strategy | Key Transformation | Resulting Structure Type | Reference |

|---|---|---|---|

| Electrooxidative Radical Cascade | Cyclization of sulfonamide-tethered 1,6-enynes | Bridged or fused medium-sized rings | nih.govgoettingen-research-online.de |

| N-Bridgehead Heterocycle Synthesis | Intramolecular cyclization strategies | N-Bridgehead sulfonamides | researchgate.net |

| Transition-Metal Catalyzed Cyclization (Analogous) | Cobalt-catalyzed activation of C-Br bond | Fused heterocyclic systems (e.g., 3-(imino)isoindolin-1-ones from amides) | mdpi.com |

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, researchers can map out the molecular skeleton and the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments and their neighboring protons. In a study characterizing 2-bromo-N-butylbenzenesulfonamide (also named N-Butyl-2-bromobenzenesulfonamide), the ¹H NMR spectrum was recorded in deuterated methanol (B129727) (CD₃OD) at 400 MHz. nih.gov

The aromatic region of the spectrum displays complex multiplets for the four protons on the brominated benzene (B151609) ring, consistent with an ortho-substituted pattern. The signals for the N-butyl group are clearly resolved. The methylene (B1212753) group adjacent to the sulfonamide nitrogen appears as a triplet, indicating coupling to the adjacent methylene group. The two central methylene groups of the butyl chain appear as overlapping multiplets, and the terminal methyl group resonates as a triplet, coupled to its neighboring methylene protons. nih.gov

The specific chemical shifts (δ) and coupling constants (J) provide a unique fingerprint for the molecule.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.22–7.92 | m | - | 1H | Aromatic H |

| 7.96–7.72 | m | - | 1H | Aromatic H |

| 7.57–7.51 | m | - | 1H | Aromatic H |

| 7.48 | td | 7.6, 1.9 | 1H | Aromatic H |

| 2.90 | t | 7.0 | 2H | N-CH₂- |

| 1.48–1.36 | m | - | 2H | -CH₂- |

| 1.35–1.25 | m | - | 2H | -CH₂- |

| 0.83 | t | 7.3 | 3H | -CH₃ |

Data sourced from a study in The Journal of Organic Chemistry. nih.gov

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments within the molecule. For this compound, the spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the structure. nih.gov

The aromatic carbons resonate in the downfield region (δ 120-142 ppm), with the carbon atom directly bonded to the bromine atom (C-Br) and the carbon bonded to the sulfonyl group (C-S) being clearly identifiable. The four carbons of the butyl chain are observed in the upfield region, consistent with sp³-hybridized carbons. nih.gov

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 141.2 | Aromatic C-S |

| 136.5 | Aromatic C |

| 134.7 | Aromatic C |

| 132.3 | Aromatic C |

| 128.9 | Aromatic C |

| 120.9 | Aromatic C-Br |

| 43.7 | N-CH₂- |

| 32.8 | -CH₂- |

| 20.7 | -CH₂- |

| 13.9 | -CH₃ |

Data sourced from a study in The Journal of Organic Chemistry. nih.gov

While specific 2D NMR experimental data for this compound is not detailed in readily available literature, the application of these techniques is standard practice for unambiguous structural confirmation.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons in the butyl chain: the N-CH₂ protons would correlate with the adjacent -CH₂- protons, which in turn would correlate with the next -CH₂- group, and finally to the terminal -CH₃ protons. It would also reveal the coupling network within the four-spin system of the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the triplet at δ 2.90 ppm would show a cross-peak to the carbon signal at δ 43.7 ppm, confirming the N-CH₂ assignment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com This is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. For instance, the N-CH₂ protons (δ 2.90 ppm) would be expected to show an HMBC correlation to the sulfonamide-bearing aromatic carbon (C-S, δ 141.2 ppm), bridging the aliphatic and aromatic portions of the molecule. The aromatic protons would show correlations to neighboring carbons and the C-S carbon, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₀H₁₄BrNO₂S. epa.gov HRMS would be used to confirm this composition by measuring the monoisotopic mass with high precision.

The calculated monoisotopic mass is 290.99286 g/mol . epa.gov HRMS analysis would also reveal the characteristic isotopic pattern for a bromine-containing compound. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound and for analyzing trace impurities.

While a specific GC-MS analysis for this compound is not detailed in the surveyed literature, the expected fragmentation pattern under electron ionization (EI) can be predicted based on the structure and known fragmentation pathways of related compounds. nih.govresearchgate.net Common fragmentation pathways for sulfonamides include:

Cleavage of the S-N bond.

Loss of the alkyl side chain (butyl group).

Loss of sulfur dioxide (SO₂).

For this compound, key fragments would likely include the 2-bromobenzenesulfonyl cation and fragments arising from the cleavage of the butyl chain. The presence of the bromine atom would impart its characteristic isotopic signature on any fragment that retains it. The total ion chromatogram from a GC-MS analysis would indicate the purity of the sample, with the main peak corresponding to the target compound and any smaller peaks representing impurities.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum provides a unique fingerprint, confirming the presence of its key structural components.

The analysis of N-substituted benzenesulfonamides through FTIR reveals characteristic absorption bands. researchgate.net For instance, the N-H stretching vibration in secondary sulfonamides is typically observed in the region of 3300-3200 cm⁻¹. The presence of the butyl group is confirmed by C-H stretching vibrations of its methylene (CH₂) and methyl (CH₃) groups, which appear in the 2960-2850 cm⁻¹ range.

The aromatic nature of the benzenesulfonyl moiety is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The sulfonyl group (SO₂) itself gives rise to two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

While a specific, publicly available FTIR spectrum for this compound is not readily found, data from the closely related N-butylbenzenesulfonamide provides a strong comparative basis. nist.govnih.gov The NIST Chemistry WebBook entry for N-butylbenzenesulfonamide details its gas-phase IR spectrum, which can be used to infer the expected positions of the key functional group absorptions in its brominated counterpart. nist.gov

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3200 |

| C-H (Alkyl) | Stretch | 2960-2850 |

| C-H (Aromatic) | Stretch | >3000 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| SO₂ | Asymmetric Stretch | ~1350 |

| SO₂ | Symmetric Stretch | ~1160 |

| C-Br | Stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of the bromine atom and the sulfonamide group, both of which are auxochromes, will influence the position and intensity of these absorption bands.

In general, benzene exhibits a primary absorption band (E-band) around 184 nm and a secondary, fine-structured band (B-band) around 254 nm. Substitution on the benzene ring typically causes a bathochromic shift (red shift) of these bands to longer wavelengths. The bromine atom, with its lone pairs of electrons, can participate in resonance with the benzene ring, leading to a red shift of the B-band. Similarly, the sulfonamide group can also contribute to this shift.

Research on N-aryl substituted benzenesulfonamide (B165840) derivatives has utilized UV spectroscopy to characterize the synthesized compounds. researchgate.net While specific λmax values for this compound are not explicitly detailed in the provided search results, it is reasonable to predict that its UV-Vis spectrum would show characteristic absorptions for a substituted benzene ring, likely shifted to longer wavelengths compared to unsubstituted benzene.

Interactive Table: Expected UV-Vis Absorption for this compound

| Chromophore | Transition Type | Expected λmax (nm) |

| Substituted Benzene Ring | π → π* | >254 |

X-ray Crystallography for Solid-State Molecular Conformation

While a specific crystal structure for this compound is not available in the provided search results, the crystallographic characterization of related sulfonamide derivatives offers valuable insights into the likely solid-state conformation. nsf.gov For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with specific cell parameters and space group. nsf.gov

In the case of this compound, X-ray crystallography would be expected to reveal key structural features. The geometry around the sulfur atom of the sulfonamide group would be approximately tetrahedral. The conformation of the N-butyl group relative to the phenyl ring and the sulfonyl group would be determined, including the torsion angles that define its orientation. Furthermore, the analysis would precisely locate the position of the bromine atom on the benzene ring, confirming the ortho substitution pattern. Intermolecular interactions, such as hydrogen bonding involving the N-H proton and the oxygen atoms of the sulfonyl group, would also be elucidated, providing insight into the crystal packing.

The synthesis and crystallographic analysis of various benzenesulfonamide derivatives are frequently reported in the scientific literature, highlighting the importance of this technique in unequivocally establishing molecular structure. nih.govnih.gov

Interactive Table: Potential Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | S=O, S-N, S-C, C-Br, etc. |

| Bond Angles (°) | O-S-O, C-S-N, etc. |

| Torsion Angles (°) | Defining the conformation of the butyl group |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of molecules. For 2-bromo-N-butylbenzenesulfonamide, these investigations provide a detailed picture of its geometric and electronic characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It allows for the optimization of the molecular geometry to find its most stable, lowest-energy conformation. DFT calculations for this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

Furthermore, DFT calculations provide access to a range of electronic properties. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: This table is an illustrative example as specific published data for this compound is not available.

| Parameter | Atom(s) | Value |

|---|---|---|

| Bond Length | S-O1 | 1.43 Å |

| Bond Length | S-N | 1.63 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | O-S-O | 119.5° |

| Bond Angle | C-S-N | 107.8° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. nih.gov The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the primary sites for electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound Note: This table is an illustrative example as specific published data for this compound is not available.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. aps.org For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can be employed to calculate the chemical shifts of ¹H and ¹³C atoms. nih.gov

These predictions are based on calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. aps.org The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). Agreement between predicted and experimental NMR spectra provides strong validation for the computed molecular structure.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is an illustrative example as specific published data for this compound is not available.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-S | 140.2 |

| C-Br | 121.5 |

| C-H (ortho) | 128.9 |

| C-H (meta) | 127.6 |

| C-H (para) | 132.8 |

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide insight into static molecular properties, molecular modeling and dynamics simulations offer a view of the dynamic behavior of molecules over time. nih.gov

Conformational Analysis and Energy Landscapes

The butyl group attached to the sulfonamide nitrogen in this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the rotatable bonds, an energy landscape can be mapped out. nih.gov

This landscape reveals the low-energy, stable conformers that the molecule is most likely to adopt, as well as the energy barriers for converting between them. nih.gov Understanding the preferred conformations is essential, as the molecule's shape can significantly influence its interactions with other molecules.

Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can model the behavior of this compound in different environments, such as in various solvents. plos.org These simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of intermolecular interactions. mdpi.com

Computational Mechanistic Elucidation of Reaction Pathways

While specific computational mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction pathways of related ortho-halobenzenesulfonamides have been the subject of theoretical investigation. These studies provide a framework for understanding the likely mechanistic steps involved in reactions of this compound, particularly in palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions, and nucleophilic substitution reactions like the aza-Michael addition.

Computational approaches, primarily Density Functional Theory (DFT), are employed to model the potential energy surfaces of these reaction pathways. Such models help in identifying transition states, intermediates, and the associated activation energies, thereby elucidating the most probable reaction mechanism.

For a molecule like this compound, a key reaction of interest is the palladium-catalyzed Heck-aza-Michael reaction. A plausible reaction pathway, informed by computational studies on similar systems, would involve the following key steps:

Oxidative Addition: The initial step involves the oxidative addition of the aryl bromide to a low-valent palladium(0) catalyst. Computational models can determine the energetics of this step, which is often rate-determining.

Carbopalladation: The resulting arylpalladium(II) complex then undergoes migratory insertion with an alkene. DFT calculations can model the geometry of the transition state and the regioselectivity of this step.

β-Hydride Elimination: This is a common pathway for the formation of the Heck product. Computational studies can predict the stereochemistry of the resulting alkene.

Aza-Michael Addition: The sulfonamide nitrogen can act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. Theoretical models can elucidate the role of catalysts and predict the stereochemical outcome of this addition.

Reductive Elimination/Catalyst Regeneration: The final step regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.

The table below illustrates hypothetical relative energies for key steps in a palladium-catalyzed reaction of this compound, based on typical values observed in computational studies of related aryl halides.

| Reaction Step | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0) catalyst + Alkene | 0.0 |

| Oxidative Addition TS | Transition state for the addition of the C-Br bond to Pd(0) | +15.2 |

| Arylpalladium(II) Intermediate | Stable intermediate after oxidative addition | -5.8 |

| Carbopalladation TS | Transition state for the insertion of the alkene | +20.5 |

| β-Hydride Elimination TS | Transition state leading to the Heck product | +18.7 |

| Products | Heck product + HBr + Pd(0) catalyst | -12.3 |

Note: The data in this table is illustrative and based on computational studies of similar reaction types. Specific values for this compound would require dedicated DFT calculations.

Predictive Modeling for Structure-Property Relationships (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based models that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR models can be developed to predict a range of non-biological properties, aiding in its characterization and in the design of processes involving this compound.

While specific QSPR models for this compound are not readily found in the literature, general models for substituted benzenesulfonamides can provide estimations for its properties. These models typically use a variety of molecular descriptors calculated from the compound's 2D or 3D structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.

Quantum-chemical descriptors: Obtained from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges.

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

These descriptors are then used as independent variables in regression or classification models to predict properties of interest.

Predicted Physicochemical Properties:

The following table presents a hypothetical set of predicted physicochemical properties for this compound based on established QSPR methodologies for similar sulfonamide derivatives.

| Property | Predicted Value | Methodology | Key Descriptors |

|---|---|---|---|

| Melting Point (°C) | 85 - 95 | Multiple Linear Regression (MLR) | Molecular Weight, Hydrogen Bond Donors/Acceptors, Molecular Shape Indices |

| Boiling Point (°C) | 410 - 430 | Group Contribution Methods | Functional Group Contributions, Molecular Weight |

| LogP (Octanol-Water Partition Coefficient) | 3.2 - 3.8 | Atom-based Contribution Methods | Fragmental Contributions, Correction Factors |

| Aqueous Solubility (logS) | -3.5 - -4.0 | General Solubility Equation (GSE) | LogP, Melting Point |

| Vapor Pressure (Pa at 25°C) | 0.001 - 0.005 | Correlation with Boiling Point and Molecular Structure | Boiling Point, Enthalpy of Vaporization (estimated) |

Disclaimer: The predicted values in this table are estimates based on general QSPR models for related compounds and are intended for illustrative purposes. Accurate values for this compound would necessitate the development and validation of a specific QSPR model using experimental data for a relevant training set of molecules.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Building Block for Complex Molecular Architectures

The strategic placement of the bromine atom and the N-butylsulfonamide moiety on the aromatic ring makes 2-bromo-N-butylbenzenesulfonamide an ideal substrate for a variety of synthetic transformations, enabling the assembly of intricate molecular architectures.

The presence of the ortho-bromo group is particularly advantageous for intramolecular cyclization reactions, leading to the formation of fused ring systems. A prominent application lies in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant biological and material properties. nih.govnih.gov Palladium-catalyzed intramolecular C-N bond formation is a key strategy, where the sulfonamide nitrogen displaces the bromine atom to form the central pyrrole (B145914) ring of the carbazole (B46965) nucleus. beilstein-journals.orgacs.orgnih.gov This transformation is often highly efficient and allows for the synthesis of N-substituted carbazoles, which are of interest for their potential in photophysical and optoelectronic applications. nih.gov The N-butyl group in this compound can be retained in the final carbazole product or potentially cleaved under specific reaction conditions to yield the parent carbazole.

Furthermore, the bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura and C-N cross-coupling reactions, to introduce diverse substituents onto the aromatic ring prior to or after cyclization, thus enabling the synthesis of a wide array of substituted carbazoles and related polycyclic aromatic compounds. nih.govnih.gov The development of efficient palladium-catalyzed methods for the synthesis of unsymmetrical carbazoles highlights the importance of precursors like this compound. nih.gov

Beyond carbazoles, the reactivity of the C-Br bond can be harnessed for the synthesis of other heterocyclic systems. For instance, intramolecular C-S or C-O bond formation could lead to the synthesis of sulfur- or oxygen-containing heterocycles, respectively. The specific reaction conditions and the choice of catalyst play a crucial role in directing the cyclization pathway.

The generation of arynes from ortho-haloaryl precursors is a powerful strategy in organic synthesis, and this compound can serve as an effective precursor for the corresponding benzyne. This highly reactive intermediate can then participate in a variety of multicomponent and cascade reactions, allowing for the rapid construction of complex molecules in a single operation. nih.govoregonstate.educonsensus.app

In a typical scenario, treatment of this compound with a strong base generates the aryne, which can be trapped in situ by a range of nucleophiles and dienophiles. researchgate.net Multicomponent reactions involving arynes, nucleophiles, and a third component, such as carbon dioxide, have been developed for the synthesis of ortho-substituted benzoic acids and their derivatives. mdpi.com This approach offers a high degree of atom economy and allows for the creation of diverse molecular scaffolds from simple starting materials.

Cascade reactions initiated by the formation of the aryne can lead to the formation of multiple C-C and C-heteroatom bonds in a sequential manner. nih.gov For example, a cascade involving an aryne, an amine, and an aldehyde could lead to the synthesis of complex amino alcohol derivatives. The sulfonamide group can influence the regioselectivity of the aryne trapping and may also participate in subsequent transformations. The development of such cascade reactions is a testament to the versatility of aryne chemistry and the utility of precursors like this compound. rsc.org

Development of Novel Catalytic Systems and Reagents

While this compound is primarily utilized as a substrate in synthetic reactions, its derivatives have the potential to be developed into novel ligands and reagents for catalysis. The sulfonamide moiety can act as a coordinating group for metal centers, and the presence of the bromo substituent allows for further functionalization to create more complex ligand architectures.

For instance, N-substituted 2-aminobiphenyls, which can be conceptually derived from precursors like this compound through amination, are used to generate highly effective palladium precatalysts for cross-coupling reactions. nih.govnih.gov These precatalysts offer advantages such as improved stability and the prevention of side reactions. The N-butyl group could modulate the steric and electronic properties of such catalysts, potentially influencing their activity and selectivity.

Furthermore, the development of magnetically recoverable catalysts often involves the immobilization of metal complexes onto supports functionalized with ligands. researchgate.net Sulfonamide-containing ligands could be anchored to magnetic nanoparticles, facilitating the separation and reuse of the catalyst, which aligns with the principles of green chemistry.

Exploration in the Synthesis of Functionally Diverse Organic Compounds

The reactivity of the C-Br bond in this compound opens up a vast chemical space for the synthesis of functionally diverse organic compounds. Standard cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can be employed to introduce a wide range of substituents at the ortho position to the sulfonamide group.

This functionalization can lead to the synthesis of compounds with potential biological activity. For example, the introduction of thiazole-containing moieties has been shown to result in compounds with analgesic, antifungal, and antibacterial properties. nih.gov Similarly, the synthesis of 2-sulfonamidebenzamides has been explored for the development of allosteric modulators of receptors. nih.gov The N-butylbenzenesulfonamide scaffold can serve as a core structure for the generation of libraries of compounds for drug discovery and materials science applications.

The synthesis of various organosulfur compounds, which are crucial in pharmaceuticals and materials science, can be facilitated by using precursors like this compound. researchgate.net The sulfonamide group itself is a key pharmacophore found in many clinically important drugs. wikipedia.org

Potential in Supramolecular Chemistry and Self-Assembly